molecular formula C14H26O5 B1257505 3-Hydroxytetradecanedioic acid CAS No. 73179-89-2

3-Hydroxytetradecanedioic acid

Cat. No. B1257505
CAS RN: 73179-89-2
M. Wt: 274.35 g/mol
InChI Key: CEDZIURHISELSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Hydroxytetradecanoic acid, a closely related compound, has been achieved through a five-step reaction from epichlorohydrin, yielding a 52.48% overall yield. Decyl chloride is preferred over 1-bromodecane to produce the Grignard reagent, reducing the production of byproducts like eicosane. The intermediate 1-chloro-2-hydroxytridecane reacts with sodium cyanide, avoiding the generation of virulent hydrocyanic acid (Yang Lirong, 2007). Another approach involves the enantioselective synthesis of (S)-3-hydroxytetradecanoic acid from (S)-epichlorohydrin, yielding a 27% overall yield through regio- and chemoselective epoxide opening under Cu(I) catalysis (K. Matsuyama & M. Ikunaka, 1999).

Scientific Research Applications

Chemical Marker Determination in Lipopolysaccharides

3-Hydroxytetradecanoic and 3-hydroxyhexadecanoic acids have been employed as chemical markers for identifying lipopolysaccharides using gas chromatography-mass spectrometry. The study by Mielniczuk et al. (1992) demonstrated the use of these acids' derivatives for the determination of lipopolysaccharides in bacteria-contaminated pharmacological products, showcasing their relevance in chemical analysis and environmental studies (Mielniczuk et al., 1992).

Antifungal Properties

Research by Sjögren et al. (2003) identified 3-(R)-hydroxytetradecanoic acid as one of the antifungal substances produced by Lactobacillus plantarum. This study highlights the potential of 3-hydroxytetradecanoic acid in the development of new antifungal agents and its importance in microbiology and medicine (Sjögren et al., 2003).

Chemical Synthesis

Yang Lirong (2007) provided a synthesis method for 3-hydroxytetradecanoic acid, demonstrating its practical application in chemical manufacturing. This synthesis, achieved through a five-step reaction, signifies the acid's relevance in industrial chemistry and materials science (Yang Lirong, 2007).

Environmental Markers in Mass Spectrometry

Kołodziej et al. (2022) investigated the use of 3-hydroxycarboxylic acids, including 3-hydroxytetradecanoic acid, as environmental markers of endotoxin levels using laser desorption/ionization mass spectrometry. This study underlines its application in environmental monitoring and public health (Kołodziej et al., 2022).

Pathway Characterization in Metabolic Engineering

A practical enantioselective synthesis of (S)-3-hydroxytetradecanoic acid was explored by Matsuyama and Ikunaka (1999), emphasizing the compound's significance in the field of organic chemistry and pharmaceutical research (Matsuyama & Ikunaka, 1999).

Safety and Hazards

The safety information for 3-Hydroxytetradecanedioic acid indicates that it has the GHS07 signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Mechanism of Action

Target of Action

3-Hydroxytetradecanedioic acid has several targets, including Protein TonB , Lymphocyte antigen 96 , and Toll-like receptor 4 in humans, and Ferrichrome-iron receptor in Escherichia coli . These targets play crucial roles in various biological processes, including iron transport and immune response.

Mode of Action

It is known to interact with its targets, potentially influencing their function and triggering downstream effects .

Biochemical Pathways

This compound is involved in the Fatty Acid Biosynthesis Metabolic pathway . This pathway is crucial for the production of long-chain fatty acids, which are key components of cell membranes and signaling molecules.

Pharmacokinetics

It is known to be a human metabolite found occasionally in urine , suggesting that it is metabolized and excreted by the body.

Result of Action

It is known to be associated with dysregulation of fatty acid metabolism .

properties

IUPAC Name

3-hydroxytetradecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O5/c15-12(11-14(18)19)9-7-5-3-1-2-4-6-8-10-13(16)17/h12,15H,1-11H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDZIURHISELSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610066
Record name 3-Hydroxytetradecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxytetradecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

73179-89-2
Record name 3-Hydroxytetradecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73179-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxytetradecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxytetradecanedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000394
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Has 3-Hydroxytetradecanedioic acid been linked to any other health conditions besides childhood asthma?

A2: While the provided research focuses on asthma, another study found alterations in this compound levels in the fecal metabolome of mice with colon cancer treated with Lactiplantibacillus plantarum-12. [] This suggests potential involvement in inflammatory processes and gut microbiome interactions that warrant further investigation.

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